3-(4-Aminophenyl)-6,7-difluoroquinazoline-2,4(1H,3H)-dione hydrochloride is a chemical compound notable for its potential applications in pharmaceuticals and medicinal chemistry. This compound belongs to the quinazoline family, which is recognized for its diverse biological activities, including anticancer and antimicrobial properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various scientific applications.
This compound is classified under the category of quinazolines, which are bicyclic compounds containing a benzene ring fused to a pyrimidine ring. The specific structure of 3-(4-aminophenyl)-6,7-difluoroquinazoline-2,4(1H,3H)-dione hydrochloride indicates the presence of two fluorine atoms at positions 6 and 7 of the quinazoline ring, as well as an amino group attached to a phenyl group at position 3. It can be sourced from chemical suppliers such as ChemicalBook and PubChem, which provide detailed information on its properties and synthesis methods .
The synthesis of 3-(4-aminophenyl)-6,7-difluoroquinazoline-2,4(1H,3H)-dione hydrochloride typically involves several key steps:
The reaction conditions typically require careful control of temperature and pH to optimize yields and minimize by-products. Solvents such as dimethylformamide or dimethyl sulfoxide are commonly used due to their ability to solubilize reactants effectively.
The molecular formula for 3-(4-aminophenyl)-6,7-difluoroquinazoline-2,4(1H,3H)-dione hydrochloride is . Its structure includes:
The compound can undergo various chemical reactions typical of quinazolines:
Reactions often require specific conditions such as catalysts or heat to proceed efficiently. For instance, in electrophilic aromatic substitutions, Lewis acids may be employed to facilitate the reaction.
The mechanism of action for compounds like 3-(4-aminophenyl)-6,7-difluoroquinazoline-2,4(1H,3H)-dione hydrochloride is often linked to their ability to interact with biological targets such as enzymes or receptors.
Research indicates that quinazolines can exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications .
3-(4-Aminophenyl)-6,7-difluoroquinazoline-2,4(1H,3H)-dione hydrochloride has potential applications in:
Quinazoline derivatives represent a privileged scaffold in medicinal chemistry due to their structural versatility and broad-spectrum biological activities. The core consists of a bicyclic system featuring a benzene ring fused to a pyrimidine-2,4-dione moiety, enabling diverse interactions with biological targets. This scaffold’s adaptability has led to its incorporation into therapeutics targeting oncology, infectious diseases, and central nervous system disorders. The specific compound 3-(4-aminophenyl)-6,7-difluoroquinazoline-2,4(1H,3H)-dione hydrochloride exemplifies strategic modifications—difluoro and aminophenyl substituents—that enhance target affinity and physicochemical properties. Its hydrochloride salt form improves aqueous solubility, facilitating pharmacological evaluation.
Bicyclic pyrimidine derivatives, including quinazolines, have undergone systematic optimization to improve target selectivity and pharmacokinetic profiles. Early quinazoline-based drugs like the EGFR inhibitor erlotinib demonstrated the scaffold’s capacity for kinase modulation. The quinazoline-2,4(1H,3H)-dione substructure—a hydrolytically stable, hydrogen-bond-donating motif—emerged as a critical pharmacophore for metalloenzyme inhibition. Synthetic methodologies have evolved significantly to enable precise functionalization:
Table 1: Synthetic Methods for Quinazoline-2,4-dione Derivatives
Method | Conditions | Key Advantages | Applications |
---|---|---|---|
Aza-Wittig Reaction | Ph₃P, toluene, reflux | Mild conditions; high functional tolerance | Indoloquinazolines, 3H-quinazolin-4-ones |
Microwave Irradiation | Glycol, 120°C, 20 min | Rapid (minutes vs. hours); improved yields | α-Aminophosphonate derivatives |
Pd-Catalyzed Coupling | Pd(OAc)₂, Cs₂CO₃, toluene | Chemoselective C–C bond formation | Triazole/alkyne-functionalized antivirals |
The 6,7-difluoro and 4-aminophenyl groups in this compound are not arbitrary additions but rationally designed to enhance target engagement and drug-like properties:
Table 2: Impact of Substituents on Pharmacological Properties
Substituent | Key Contributions | Biological Consequences |
---|---|---|
6,7-Difluoro | Electron withdrawal; metabolic stability; hydrophobic filling | Enhanced metalloenzyme inhibition (e.g., HCV NS5B EC₅₀ = 2.0 μM) |
4-Aminophenyl | H-bond donation; solubility enhancement; conformational control | Improved target binding (ΔTₘ = +2.1°C for NS5B); cellular uptake |
Hydrochloride Salt | Increased aqueous solubility; crystallinity | Facile formulation; reproducible pharmacokinetics |
Quinazoline-2,4-diones have transitioned from academic curiosities to validated pharmacophores in antiviral and antibacterial therapeutics. Key milestones include:
Table 3: Biologically Active Quinazoline-2,4-dione Derivatives
Compound Name | CAS Number | Primary Activity | Key Metric |
---|---|---|---|
3-(4-Aminophenyl)-6,7-difluoroquinazoline-2,4(1H,3H)-dione hydrochloride | 936500-99-1 | HCV NS5B inhibition | EC₅₀ < 10 μM; TI > 25 |
6-(1-Benzyl-1H-1,2,3-triazol-4-yl)-3-hydroxyquinazoline-2,4(1H,3H)-dione (24b11) | Not provided | Vaccinia virus inhibition | EC₅₀ = 1.7 μM (15× cidofovir) |
1,3-Bis((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazoline-2,4(1H,3H)-dione | Not provided | Broad-spectrum antibacterial | Moderate activity vs. Gram-positive pathogens |
7-Aminoquinazoline-2,4(1H,3H)-dione | 59674-85-0 | Kinase inhibition scaffold | Purity: 95%; solid form |
Concluding Remarks
The strategic incorporation of difluoro and aminophenyl groups onto the quinazoline-2,4(1H,3H)-dione scaffold has yielded compounds with enhanced target selectivity and drug-like properties. As synthetic methodologies advance, this core continues to enable rational design of inhibitors targeting metalloenzymes and nucleic acid-processing proteins. Future work will likely explore hybrid derivatives linking this pharmacophore to complementary bioactive motifs, addressing emerging resistance in viral and bacterial targets.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1